molecular formula C25H21NO4 B14420301 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate CAS No. 82414-65-1

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate

Katalognummer: B14420301
CAS-Nummer: 82414-65-1
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: KBXRTRXLYCZDFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenoxy group and a butylbenzoate moiety, which contribute to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
  • 4-Cyano-4-(thiobenzoylthio)pentanoic acid
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester

Uniqueness

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features make it suitable for specific applications in organic synthesis, materials science, and pharmaceutical research .

Eigenschaften

CAS-Nummer

82414-65-1

Molekularformel

C25H21NO4

Molekulargewicht

399.4 g/mol

IUPAC-Name

[4-(4-cyanophenoxy)carbonylphenyl] 4-butylbenzoate

InChI

InChI=1S/C25H21NO4/c1-2-3-4-18-5-9-20(10-6-18)24(27)30-23-15-11-21(12-16-23)25(28)29-22-13-7-19(17-26)8-14-22/h5-16H,2-4H2,1H3

InChI-Schlüssel

KBXRTRXLYCZDFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.